4-Methyloctan-4-olide
Overview
Description
4-Methyloctan-4-olide: is an organic compound with the molecular formula C9H16O2 . It is a lactone, which is a cyclic ester, and is known for its distinctive odor. This compound is often used in the fragrance industry due to its pleasant scent. It is also known by other names such as 5-Butyldihydro-5-methyl-2(3H)-furanone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyloctan-4-olide typically involves the cyclization of hydroxy acids. One common method is the acid-catalyzed cyclization of 4-hydroxy-4-methyloctanoic acid . The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid as a catalyst, and the reaction is carried out under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Methyloctan-4-olide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the lactone ring is opened and substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
Oxidation: Formation of 4-methyloctanoic acid.
Reduction: Formation of 4-methyloctanol.
Substitution: Formation of substituted lactones or open-chain compounds depending on the nucleophile used.
Scientific Research Applications
4-Methyloctan-4-olide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is widely used in the fragrance industry due to its pleasant odor and stability.
Mechanism of Action
The mechanism of action of 4-Methyloctan-4-olide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyloctanoic acid
- 4-Methyloctanol
- 5-Butyldihydro-5-methyl-2(3H)-furanone
Comparison
4-Methyloctan-4-olide is unique due to its lactone structure, which imparts distinct chemical and physical properties compared to its open-chain analogs like 4-methyloctanoic acid and 4-methyloctanol. The lactone ring provides stability and a characteristic odor, making it particularly valuable in the fragrance industry. Additionally, its reactivity in chemical reactions differs from its open-chain counterparts, offering unique synthetic opportunities .
Properties
IUPAC Name |
5-butyl-5-methyloxolan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-4-6-9(2)7-5-8(10)11-9/h3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJKPCSUVDMEPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CCC(=O)O1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863145 | |
Record name | 5-Butyl-5-methyloxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3285-00-5 | |
Record name | 5-Butyldihydro-5-methyl-2(3H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3285-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyloctan-4-olide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003285005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC141827 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141827 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methyloctan-4-olide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.941 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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